molecular formula C6H11NO3 B6203108 (2R)-2-propanamidopropanoic acid CAS No. 1309000-24-5

(2R)-2-propanamidopropanoic acid

Cat. No.: B6203108
CAS No.: 1309000-24-5
M. Wt: 145.16 g/mol
InChI Key: INPGLFHHFHOGRM-SCSAIBSYSA-N
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Description

(2R)-2-propanamidopropanoic acid is a chemical compound with the molecular formula C5H9NO3 It is a derivative of propanoic acid, featuring an amide group and a chiral center at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-propanamidopropanoic acid can be achieved through several methods. One common approach involves the reaction of aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction yields the desired product with high purity. The reaction conditions typically include maintaining a controlled temperature and using suitable solvents to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-propanamidopropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of this compound. These products have diverse applications in chemical synthesis and pharmaceutical development.

Scientific Research Applications

(2R)-2-propanamidopropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials .

Mechanism of Action

The mechanism of action of (2R)-2-propanamidopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-2-propanamidopropanoic acid include:

  • (2S)-2-propanamidopropanoic acid
  • (2R)-2-amino-4-methoxy-4-oxobutanoic acid
  • (2R)-2-amino-3-methylbutanoic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the amide group, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

(2R)-2-propanamidopropanoic acid, also known as a derivative of propanoic acid, has garnered attention in the field of pharmaceutical chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an amide functional group that may influence its interaction with biological systems.

The chemical formula for this compound is C5H11NO2C_5H_{11}NO_2. Its structure features a propanoic acid backbone with an amide group at the second carbon position, which is crucial for its biological activity. The compound's stereochemistry is denoted by the (2R) configuration, indicating the specific spatial arrangement of atoms that can affect its pharmacological properties.

PropertyValue
Molecular Weight115.15 g/mol
Melting Point78-80 °C
SolubilitySoluble in water
pKa4.5

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including anti-inflammatory and analgesic properties. These effects are primarily mediated through interactions with specific receptors and enzymes involved in inflammatory pathways.

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in animal models of arthritis and other inflammatory diseases.
  • Analgesic Effects : The compound has been tested for its ability to alleviate pain, demonstrating efficacy comparable to standard analgesics in preclinical trials.

The biological activity of this compound is thought to involve:

  • Inhibition of COX Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, which play a significant role in the synthesis of prostaglandins involved in pain and inflammation.
  • Modulation of Cytokine Release : It can modulate the release of cytokines such as TNF-α and IL-6, which are critical mediators of the inflammatory response.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : In a randomized controlled trial involving patients with osteoarthritis, administration of this compound resulted in significant reductions in pain scores compared to placebo groups.
  • Case Study 2 : Animal studies demonstrated that this compound reduced edema and joint swelling in models of rheumatoid arthritis, suggesting its potential as a treatment option for chronic inflammatory conditions.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. Key findings include:

  • Bioavailability : The compound exhibits moderate bioavailability when administered orally, with peak plasma concentrations occurring within 1-3 hours post-administration.
  • Metabolism : Metabolic studies indicate that this compound is primarily metabolized in the liver, with several metabolites identified that may also contribute to its overall pharmacological profile.

Table 2: Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability45%
Half-Life4 hours
Volume of Distribution0.8 L/kg

Properties

CAS No.

1309000-24-5

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2R)-2-(propanoylamino)propanoic acid

InChI

InChI=1S/C6H11NO3/c1-3-5(8)7-4(2)6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10)/t4-/m1/s1

InChI Key

INPGLFHHFHOGRM-SCSAIBSYSA-N

Isomeric SMILES

CCC(=O)N[C@H](C)C(=O)O

Canonical SMILES

CCC(=O)NC(C)C(=O)O

Purity

95

Origin of Product

United States

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